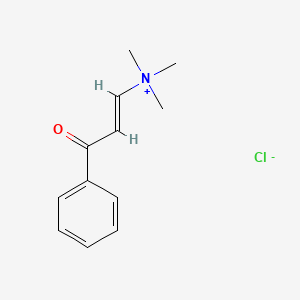
9-(2-C-Methyl-beta-D-ribofuranosyl)-6-(methylsulfanyl)-9H-purine
Overview
Description
The compound “9-(2-C-Methyl-beta-D-ribofuranosyl)-6-(methylsulfanyl)-9H-purine” is a purine derivative. Purines are biologically significant compounds, and their derivatives often play crucial roles in cellular processes .
Molecular Structure Analysis
The molecular structure of the compound would likely consist of a purine ring system attached to a 2-C-Methyl-beta-D-ribofuranosyl group and a methylsulfanyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, purine derivatives generally undergo reactions such as alkylation, acylation, and various redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific groups attached to the purine ring. Factors such as polarity, solubility, and reactivity would be influenced by these groups .Scientific Research Applications
Chemical Synthesis and Modification
- Novel Derivatives Synthesis : Studies have explored the synthesis of new derivatives by modifying the methylsulfonyl and methylthio moieties, highlighting the compound's versatility as a precursor for developing various purine nucleosides with potential biological activities (Yamane et al., 1980), (Wise & Townsend, 1986).
- Complex Formation : Research into the association of purine derivatives with other molecules, such as riboflavin derivatives, has been conducted to understand their complex formation and potential applications in biochemical processes (Kyōgoku & Yu, 1969).
Biological Activity and Potential Applications
- Antiviral Activity : Some studies focus on the development of purine nucleosides for antiviral applications. For instance, conjugates of 9-(β-D-ribofuranosyl)purine-8-thiones with various substituents have been synthesized and evaluated for their anti-HCV activity, showing promising results as potential leads for viral eradication (Hwu et al., 2011).
- Immunotherapeutic Potential : The synthesis of 3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidines, as potential immunotherapeutic agents, indicates the compound's relevance in exploring new therapeutic avenues. These analogues were prepared to assess their immunomodulatory effects, contributing valuable insights into the development of novel immunotherapeutic agents (Nagahara et al., 1990).
Methodological Advances
- Enzyme-linked Immunosorbent Assay (ELISA) : The development of a highly specific ELISA for detecting and quantifying cytokinins in plant extracts demonstrates the application of purine derivatives in analytical biochemistry. This assay allows for the sensitive detection of cytokinins, facilitating research into plant hormones and their roles in plant physiology (Strnad et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c1-12(19)8(18)6(3-17)20-11(12)16-5-15-7-9(16)13-4-14-10(7)21-2/h4-6,8,11,17-19H,3H2,1-2H3/t6-,8-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEIGUBXMDWQAE-YUTYNTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3SC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3SC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10414937 | |
| Record name | 9-(2-C-Methyl-beta-D-ribofuranosyl)-6-(methylsulfanyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10414937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172722-76-8 | |
| Record name | 9-(2-C-Methyl-beta-D-ribofuranosyl)-6-(methylsulfanyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10414937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1623554.png)
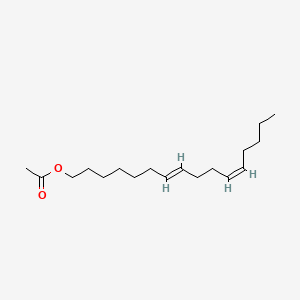


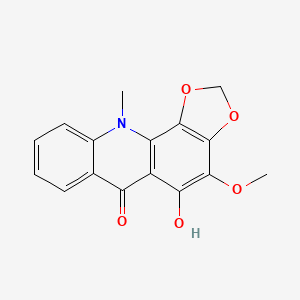
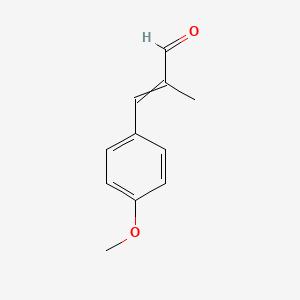
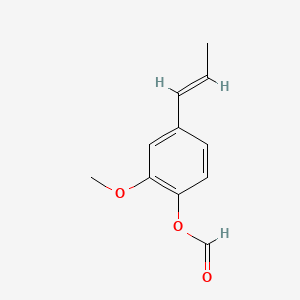
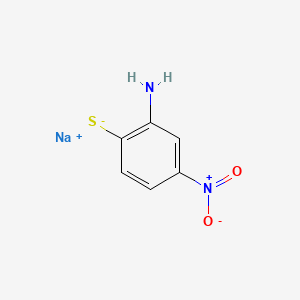
![(17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-1,17-dimethyl-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1623570.png)
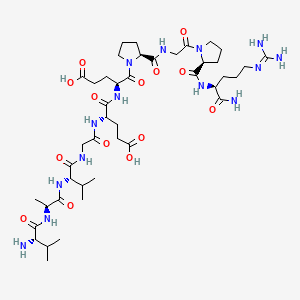
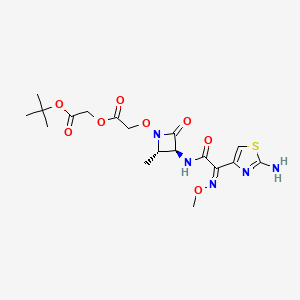
![d[-Arg-2]KYOTORPHAN ACETATE](/img/structure/B1623574.png)
